4-(3-Methylpyrrolidin-3-yl)phenol
Description
4-(3-Methylpyrrolidin-3-yl)phenol is a heterocyclic compound featuring a phenol moiety (a hydroxyl-substituted benzene ring) linked to a pyrrolidine ring substituted with a methyl group at the 3-position. This structure combines the aromatic reactivity of phenol with the conformational flexibility and basicity of the pyrrolidine ring.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(3-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(6-7-12-8-11)9-2-4-10(13)5-3-9/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
JLCNXSUMLZVZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrrolidin-3-yl)phenol typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The phenol group can then be introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of 4-(3-Methylpyrrolidin-3-yl)phenol may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyrrolidin-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols
Scientific Research Applications
4-(3-Methylpyrrolidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Methylpyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Methylpyrrolidin-3-yl)phenol with structurally related pyrrolidine derivatives and phenolic compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations:
Structural Modifications: Phenyl Substituents: Fluorine or trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability, making these derivatives suitable for drug design. In contrast, the hydroxyl group in 4-(3-Methylpyrrolidin-3-yl)phenol increases polarity, favoring aqueous solubility and hydrogen-bonding interactions.
Physicochemical Properties :
- The trifluoromethyl derivative exhibits the highest lipophilicity (predicted density 1.299 g/cm³), whereas the hydroxylated target compound is more polar.
- The pKa of 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (~13.65) suggests moderate basicity, similar to other pyrrolidines, which may influence protonation states under physiological conditions.
Applications: Fluorinated and methoxy-substituted pyrrolidines (e.g., ) are prioritized in drug discovery for their pharmacokinetic advantages. Phenol esters (e.g., phenyl acetate ) are less stable but widely used in industrial synthesis. The target compound’s balance of polarity and rigidity may make it a versatile scaffold for catalysts or bioactive molecules.
Research Findings and Trends
- Medicinal Chemistry: Fluorinated pyrrolidine-phenol hybrids are explored for CNS drug development due to their blood-brain barrier permeability .
- Agrochemicals : Methoxy and fluorine substituents improve pesticidal activity by enhancing target binding and environmental persistence .
- Material Science: Phenolic pyrrolidines could serve as ligands in metal-organic frameworks (MOFs) or polymerization catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
